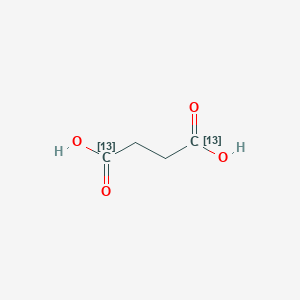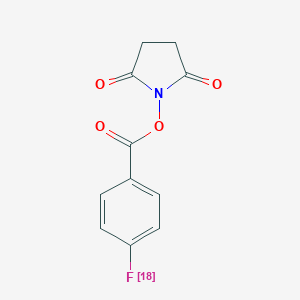
N-Succinimidyl-4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Succinimidyl-4-fluorobenzoate (SFB) is a chemical compound that is widely used in scientific research, particularly in the field of biochemistry. It is a derivative of benzoic acid and is commonly used as a crosslinking agent for proteins and other biomolecules. SFB has several unique properties that make it a popular choice for researchers, including its ability to react specifically with primary amines and its high stability under a wide range of conditions.
Mécanisme D'action
The mechanism of action of N-Succinimidyl-4-fluorobenzoate involves the reaction of the N-hydroxysuccinimide ester group with primary amines on the target biomolecule, resulting in the formation of a stable covalent bond. This covalent bond can be used to crosslink two or more biomolecules together, allowing for the study of protein-protein interactions and other biological processes.
Effets Biochimiques Et Physiologiques
N-Succinimidyl-4-fluorobenzoate is generally considered to be a safe and non-toxic compound, with no known significant biochemical or physiological effects. However, it is important to note that the use of N-Succinimidyl-4-fluorobenzoate in scientific research should be conducted in accordance with appropriate safety protocols and guidelines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-Succinimidyl-4-fluorobenzoate is its high specificity for primary amines, which allows for the selective crosslinking of biomolecules. Additionally, N-Succinimidyl-4-fluorobenzoate is highly stable under a wide range of conditions, making it a reliable tool for scientific research. However, N-Succinimidyl-4-fluorobenzoate does have some limitations, including its relatively high cost and the fact that it can only react with primary amines.
Orientations Futures
There are several potential future directions for the use of N-Succinimidyl-4-fluorobenzoate in scientific research. One area of interest is the development of new crosslinking strategies that can overcome the limitations of N-Succinimidyl-4-fluorobenzoate, such as its specificity for primary amines. Additionally, there is ongoing research into the use of N-Succinimidyl-4-fluorobenzoate in the development of biosensors and other diagnostic tools, as well as its potential use in drug delivery and other biomedical applications.
In conclusion, N-Succinimidyl-4-fluorobenzoate is a widely used chemical compound in scientific research, particularly in the field of biochemistry. Its unique properties make it a popular choice for researchers studying protein-protein interactions, protein-DNA interactions, and other biological processes. While N-Succinimidyl-4-fluorobenzoate has several advantages, including its high specificity and stability, it also has some limitations that should be taken into account. However, ongoing research into the use of N-Succinimidyl-4-fluorobenzoate in new crosslinking strategies and biomedical applications suggests that it will continue to be an important tool for scientific research in the future.
Méthodes De Synthèse
The synthesis of N-Succinimidyl-4-fluorobenzoate involves the reaction of 4-fluorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Applications De Recherche Scientifique
N-Succinimidyl-4-fluorobenzoate is widely used in scientific research as a crosslinking agent for proteins and other biomolecules. It is commonly used in the study of protein-protein interactions, protein-DNA interactions, and other biological processes. N-Succinimidyl-4-fluorobenzoate has also been used in the development of biosensors and other diagnostic tools.
Propriétés
Numéro CAS |
141762-27-8 |
|---|---|
Nom du produit |
N-Succinimidyl-4-fluorobenzoate |
Formule moléculaire |
C11H8FNO4 |
Poids moléculaire |
236.19 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-(18F)fluoranylbenzoate |
InChI |
InChI=1S/C11H8FNO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2/i12-1 |
Clé InChI |
LSSQMISUDUUZCC-DWSYCVKZSA-N |
SMILES isomérique |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)[18F] |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)F |
Autres numéros CAS |
141762-27-8 |
Synonymes |
(18F)SFB N-succinimidyl 4-(18F)fluorobenzoate N-succinimidyl 4-fluorobenzoate N-succinimidyl-4-(18F)fluorobenzoate N-succinimidyl-4-fluorobenzoate NSM-FB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



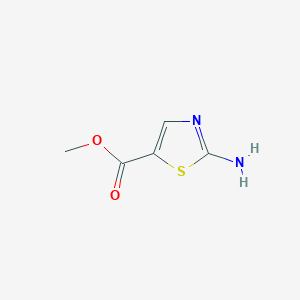

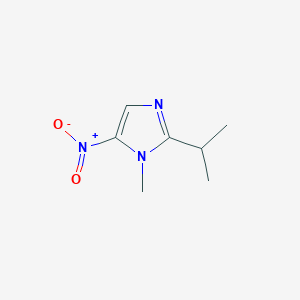





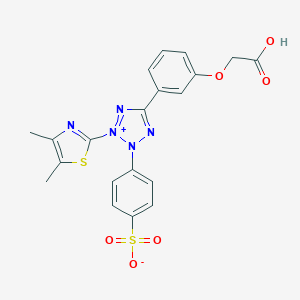

![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)


